molecular formula C3H6ClN3O2S B1523988 3-Azidopropane-1-sulfonyl chloride CAS No. 1034192-11-4

3-Azidopropane-1-sulfonyl chloride

Cat. No.: B1523988
CAS No.: 1034192-11-4
M. Wt: 183.62 g/mol
InChI Key: FVRXLSOOPLSSNW-UHFFFAOYSA-N
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Description

3-Azidopropane-1-sulfonyl chloride is an organic compound with the molecular formula C₃H₆ClN₃O₂S It is a sulfonyl chloride derivative characterized by the presence of an azide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidopropane-1-sulfonyl chloride typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Azidopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like amines or alcohols, typically under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: Copper(I) catalysts are often used in Huisgen cycloaddition reactions.

Major Products Formed:

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfonates: Formed from substitution reactions with alcohols.

    Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

3-Azidopropane-1-sulfonyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-azidopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can undergo substitution or reduction to form various functional groups. The sulfonyl chloride moiety is also reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Comparison with Similar Compounds

    3-Chloropropane-1-sulfonyl Chloride: Similar structure but lacks the azide group, making it less reactive in certain reactions.

    3-Azidopropane-1-sulfonamide: Contains an amide group instead of a chloride, leading to different reactivity and applications.

    3-Azidopropane-1-sulfonate: Contains a sulfonate group, which affects its solubility and reactivity.

Uniqueness: 3-Azidopropane-1-sulfonyl chloride is unique due to the presence of both an azide group and a sulfonyl chloride moiety. This combination of functional groups makes it highly versatile in organic synthesis, allowing for a wide range of chemical transformations and applications.

Properties

IUPAC Name

3-azidopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXLSOOPLSSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034192-11-4
Record name 3-azidopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Azidopropanesulfonic acid, sodium salt 5 (1.87 g, 10.0 mmol) was suspended in dry benzene (20 mL), and PCl5 (2.3 g, 10.5 mmol) was added to the suspension. The mixture was stirred at room temperature for 30 minutes, then at gentle reflux for about 1 hour. The benzene and P(O)Cl3 were removed by evaporation under reduced pressure. Benzene was added to the crude mixture and the solvent was removed again under reduced pressure. The residue was dried in vacuo. The dried residue was dissolved in dichloromethane (anhydrous, 15 mL) and cooled at −10° C. using an ice/acetone bath.
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5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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